![molecular formula C20H18ClN3OS B2718816 2-(4-chlorophenyl)-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide CAS No. 893944-48-4](/img/structure/B2718816.png)
2-(4-chlorophenyl)-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
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Overview
Description
The compound “2-(4-chlorophenyl)-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide” is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a methylphenyl group, a dihydrothienopyrazole group, and an acetamide group .
Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the acetamide group could participate in acylation or condensation reactions .Scientific Research Applications
Nonlinear Optical Properties
The nonlinear optical properties of organic crystals, including derivatives of 2-(4-chlorophenyl) acetamides, have been extensively studied. For instance, 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide and 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide have shown potential as good candidates for photonic devices such as optical switches, modulators, and in optical energy applications. The research utilized a supermolecule approach combined with an interactive electrostatic system to understand their linear and nonlinear optical behavior (Castro et al., 2017).
Antimicrobial Activity
Another significant application is in the development of antimicrobial agents. New heterocyclic compounds incorporating the antipyrine moiety, derived from 4-acetamide pyrazolone, have demonstrated high biological activity against various microorganisms. This includes derivatives of 4-acetamide pyrazolone like 2-(4-chlorophenyl) acetamides, which have been synthesized and shown to exhibit promising biological activities (Aly et al., 2011).
Coordination Complexes and Antioxidant Activity
The coordination complexes of pyrazole-acetamide derivatives, such as those incorporating 2-(4-chlorophenyl) acetamide, have been synthesized and characterized. These complexes displayed significant antioxidant activity in vitro, indicating their potential application in pharmacology and biochemistry (Chkirate et al., 2019).
Crystal Structure Analysis
The crystal structure analysis of C,N-disubstituted acetamides, including 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide and 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide, has been conducted. Such studies are crucial in understanding the molecular interactions and properties of these compounds, which have implications in materials science and chemistry (Narayana et al., 2016).
Molecular Docking Studies
Molecular docking studies of benzothiazolinone acetamide analogs, including derivatives of 2-(4-chlorophenyl) acetamides, have been conducted to understand their interactions with biological targets. These studies provide insights into the potential pharmaceutical applications of these compounds (Mary et al., 2020).
Future Directions
properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3OS/c1-13-4-2-3-5-18(13)24-20(16-11-26-12-17(16)23-24)22-19(25)10-14-6-8-15(21)9-7-14/h2-9H,10-12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIZISSOAAZNAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
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